molecular formula C19H13ClN4O3S B2426911 5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide CAS No. 893986-36-2

5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide

Cat. No. B2426911
CAS RN: 893986-36-2
M. Wt: 412.85
InChI Key: IHVYWZTVOBDJPP-UHFFFAOYSA-N
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Description

“5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide” is a chemical compound with the molecular formula C16H12ClN3O2S3 . It belongs to the class of imidazothiazoles, which are known for their diverse biological activities . Imidazothiazoles have been studied extensively in the past few decades due to their potential as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of imidazothiazole derivatives has been a subject of research in medicinal chemistry . In one study, four series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues were designed, synthesized, and characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of imidazothiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving imidazothiazoles have been studied extensively. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition produced the ethyl 2-methylbenzo[d]-imidazo[2,1-b]thiazole-3-carboxylate (3) .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazothiazoles vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis Methods and Derivatives

  • The synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, closely related to the target compound, has been achieved using a microwave-assisted Hantzsch thiazole synthesis. This process involves the reaction of chloroacetylchloride with 6-phenylimidazo[2,1-b]thiazoles (Kamila, Mendoza, & Biehl, 2012).

Antimicrobial Properties

  • A series of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, related to the compound , demonstrated significant in vitro activity against various bacteria and Mycobacterium species, suggesting antimicrobial potential (Krátký et al., 2012).

Potential Antitumor Applications

  • Research has explored the antitumor potential of related compounds, such as 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, indicating the relevance of similar compounds in cancer research. One derivative displayed potent activity against the A549 cell line (Romero-Castro et al., 2011).

Applications in Polymer Science

  • Studies have shown the synthesis of new types of soluble, thermally stable polymers, such as aromatic poly(sulfone sulfide amide imide)s, where compounds with similar structures have been used as monomers (Mehdipour‐Ataei & Hatami, 2007).

Antimycobacterial Activity

  • Thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, synthesized using ionic liquids, displayed significant inhibitory activity against Mycobacterium tuberculosis. This highlights the potential of similar compounds in treating tuberculosis (Ramprasad et al., 2016).

Future Directions

Imidazothiazoles have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Future research may focus on the design and development of different imidazothiazole derivatives to act as potential drug molecules with lesser side effects .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple pathways . For example, they have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of the compound in different solvents could impact its bioavailability and efficacy . Additionally, the compound’s stability could be affected by factors such as temperature and pH.

properties

IUPAC Name

5-chloro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S/c1-11-10-28-19-22-16(9-23(11)19)12-2-5-14(6-3-12)21-18(25)15-8-13(20)4-7-17(15)24(26)27/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVYWZTVOBDJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide

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